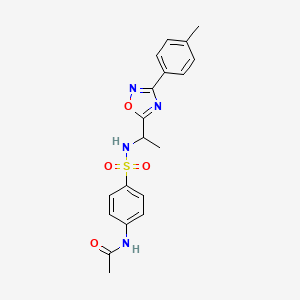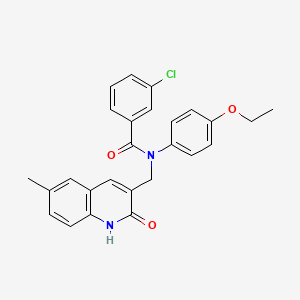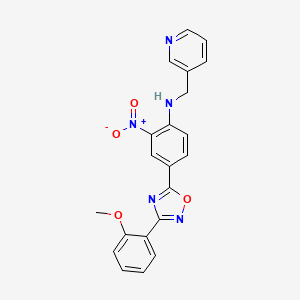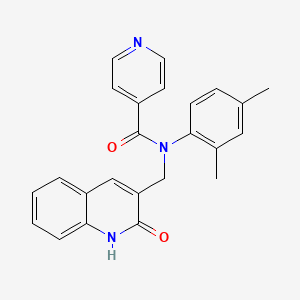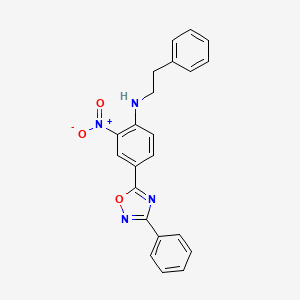
N-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as CTOP, is a synthetic compound that has been widely used in scientific research. CTOP belongs to the family of opioid peptides and acts as a selective antagonist of the delta-opioid receptor.
作用机制
N-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide acts as a competitive antagonist of the delta-opioid receptor. It binds to the receptor and prevents the binding of endogenous ligands such as enkephalins and endorphins. This results in the inhibition of the downstream signaling pathways that are activated by the delta-opioid receptor.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the analgesic effects of delta-opioid receptor agonists, indicating its role as an antagonist. N-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has also been shown to inhibit the rewarding effects of drugs of abuse such as cocaine and morphine, indicating its potential as a treatment for addiction.
实验室实验的优点和局限性
One of the advantages of N-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is its high selectivity for the delta-opioid receptor. This allows for specific targeting of this receptor without affecting other opioid receptors. However, one of the limitations of N-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is its relatively low potency compared to other delta-opioid receptor antagonists. This requires higher concentrations of N-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide to achieve the desired effects, which can be a limiting factor in some experiments.
未来方向
For the use of N-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide include the study of its role in mood regulation and the development of more potent and selective delta-opioid receptor antagonists.
合成方法
The synthesis of N-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 4-chlorobenzaldehyde with m-tolyl hydrazine to form 4-chloro-N-(m-tolyl)benzohydrazide. This compound is then reacted with ethyl 2-bromoacetate to form 4-chloro-N-(m-tolyl)-2-bromoacetanilide. The final step involves the reaction of 4-chloro-N-(m-tolyl)-2-bromoacetanilide with sodium azide to form N-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide.
科学研究应用
N-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively used in scientific research to study the delta-opioid receptor. The delta-opioid receptor is a G protein-coupled receptor that is involved in the regulation of pain, mood, and addiction. N-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide acts as a selective antagonist of the delta-opioid receptor and has been used to study the role of this receptor in various physiological and pathological conditions.
属性
IUPAC Name |
N-(4-chlorophenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-12-3-2-4-13(11-12)18-21-17(24-22-18)10-9-16(23)20-15-7-5-14(19)6-8-15/h2-8,11H,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZPTMNYOFEVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


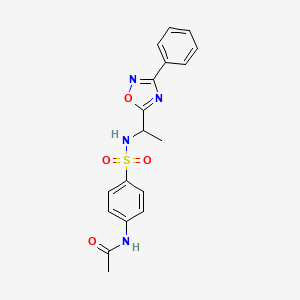
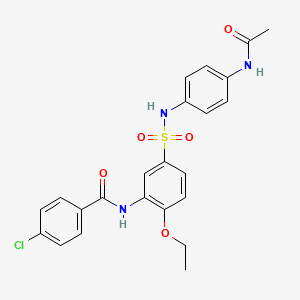
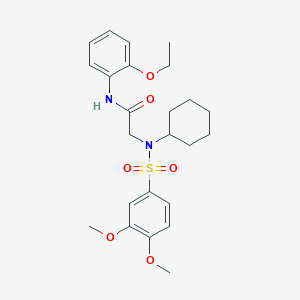
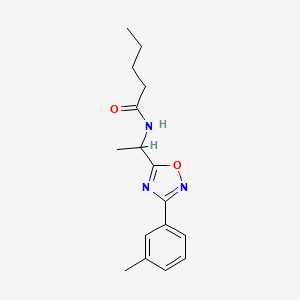
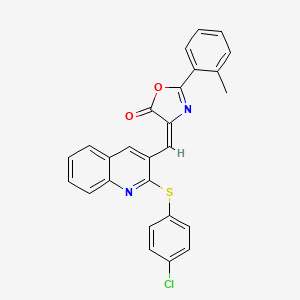
![3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7715543.png)
